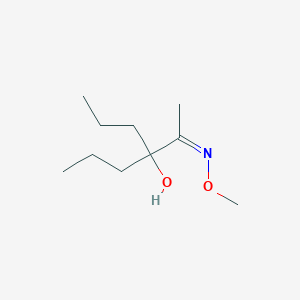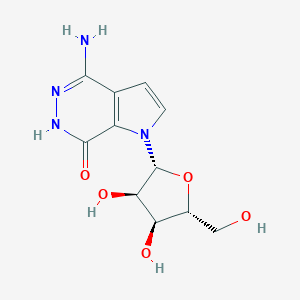
N-Hydroxy-2-amino-3,8-dimethylimidazo(4,5-f)quinoxaline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-Hydroxy-2-amino-3,8-dimethylimidazo(4,5-f)quinoxaline (N-OH-DMIQ) is a heterocyclic compound that has been extensively studied for its potential carcinogenic properties. It is a potent mutagen and is commonly found in cooked meat and fish. In recent years, N-OH-DMIQ has gained attention for its potential use in scientific research as a tool for studying DNA damage and repair mechanisms.
Wirkmechanismus
N-Hydroxy-2-amino-3,8-dimethylimidazo(4,5-f)quinoxaline is a potent mutagen and carcinogen due to its ability to form DNA adducts. It is believed to act through the formation of reactive intermediates that can bind to DNA and cause mutations. The exact mechanism of action is still under investigation.
Biochemical and physiological effects:
This compound has been shown to induce DNA damage and mutations in various cell types. It has also been shown to cause oxidative stress and inflammation in cells. In animal studies, this compound has been shown to induce tumors in various organs.
Vorteile Und Einschränkungen Für Laborexperimente
N-Hydroxy-2-amino-3,8-dimethylimidazo(4,5-f)quinoxaline is a potent mutagen and can be used as a tool for studying DNA damage and repair mechanisms. It has been shown to induce DNA adducts in a dose-dependent manner, making it a useful tool for studying the effects of mutagens on DNA. However, this compound is highly toxic and must be handled with care. It also has a short half-life, making it difficult to study its long-term effects.
Zukünftige Richtungen
Future research on N-Hydroxy-2-amino-3,8-dimethylimidazo(4,5-f)quinoxaline could focus on its potential use as a tool for studying DNA damage and repair mechanisms in various cell types. It could also be used to study the role of DNA repair enzymes in repairing DNA damage caused by mutagens. Additionally, more research is needed to understand the exact mechanism of action of this compound and its potential role in carcinogenesis.
Synthesemethoden
N-Hydroxy-2-amino-3,8-dimethylimidazo(4,5-f)quinoxaline can be synthesized through a multistep process involving the reaction of various chemicals. The most commonly used method involves the reaction of 2-amino-3,8-dimethylimidazo(4,5-f)quinoxaline (DMIQ) with hydrogen peroxide in the presence of a catalyst such as iron or copper.
Wissenschaftliche Forschungsanwendungen
N-Hydroxy-2-amino-3,8-dimethylimidazo(4,5-f)quinoxaline has been extensively studied for its potential use in scientific research as a tool for studying DNA damage and repair mechanisms. It is a potent mutagen and has been shown to induce DNA adducts, which can lead to mutations and potentially cancer. This compound has been used to study the role of DNA repair enzymes in repairing DNA damage caused by mutagens.
Eigenschaften
CAS-Nummer |
142038-28-6 |
|---|---|
Molekularformel |
C12H12N4O |
Molekulargewicht |
228.25 g/mol |
IUPAC-Name |
N-(3,8-dimethylimidazo[4,5-f]quinolin-2-yl)hydroxylamine |
InChI |
InChI=1S/C12H12N4O/c1-7-5-8-9(13-6-7)3-4-10-11(8)14-12(15-17)16(10)2/h3-6,17H,1-2H3,(H,14,15) |
InChI-Schlüssel |
YZAYFWDVGBEZBB-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=CC3=C2N=C(N3C)NO)N=C1 |
Kanonische SMILES |
CC1=CC2=C(C=CC3=C2N=C(N3C)NO)N=C1 |
Synonyme |
N-hydroxy-2-amino-3,8-dimethylimidazo(4,5-f)quinoxaline OH-Me-IQX |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![(1R,3R)-11,14-Dihydroxy-16-(hydroxymethyl)-13-methoxy-12,20-dimethyl-5-oxa-8,17,20-triazahexacyclo[15.3.1.03,19.04,8.09,18.010,15]henicosa-10(15),11,13-triene-21-carbonitrile](/img/structure/B232629.png)




![(4aS,6aR,6aS,6bR,10S,12aR,14bR)-10-[(2S,3R,4S,5S)-3-[(2S,3R,4R,5S,6S)-5-hydroxy-6-methyl-3,4-bis[[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxy]oxan-2-yl]oxy-5-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2R,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid](/img/structure/B232666.png)







